21-Fluoroprednisone

Description

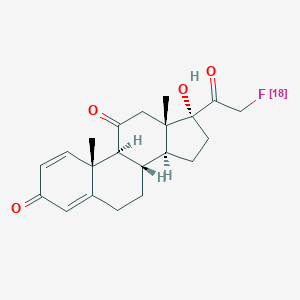

Structure

3D Structure

Properties

IUPAC Name |

(8S,9S,10R,13S,14S,17R)-17-(2-(18F)fluoranylacetyl)-17-hydroxy-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FO4/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-15,18,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1/i22-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQWLPAPHNPKYGT-JHZVGIEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(=O)C3C(C1CCC2(C(=O)CF)O)CCC4=CC(=O)C=CC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)C[18F])O)CCC4=CC(=O)C=C[C@]34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00911743 | |

| Record name | 21-(~18~F)Fluoro-17-hydroxypregna-1,4-diene-3,11,20-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00911743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110558-69-5 | |

| Record name | Pregna-1,4-diene-3,11,20-trione, 21-(fluoro-18F)-17-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110558-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 21-Fluoroprednisone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110558695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21-(~18~F)Fluoro-17-hydroxypregna-1,4-diene-3,11,20-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00911743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of C21 Fluorination in Corticosteroids

An In-depth Technical Guide to the Synthesis and Purification of 21-Fluoroprednisone

This compound is a synthetic glucocorticoid, a derivative of the widely-used anti-inflammatory steroid, prednisolone. The strategic introduction of a fluorine atom at the C21 position is a critical chemical modification in medicinal chemistry. Fluorine's high electronegativity and relatively small size can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. In corticosteroids, C21 fluorination can enhance metabolic stability and receptor binding affinity, potentially leading to increased potency.

This guide, designed for researchers and drug development professionals, provides a detailed exploration of the synthetic pathways, purification methodologies, and analytical characterization of this compound. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the successful and reliable production of this important compound.

Part 1: The Synthetic Strategy - A Pathway to this compound

The most direct and widely adopted method for synthesizing this compound involves a nucleophilic substitution reaction. This strategy hinges on converting the primary hydroxyl group at the C21 position of a prednisolone-based precursor into a proficient leaving group, which is then displaced by a fluoride ion.

Retrosynthetic Analysis & Workflow

The synthesis begins with the commercially available steroid, prednisolone. The C21-hydroxyl is not amenable to direct displacement and must first be activated. This is typically achieved by converting it into a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups. The subsequent SN2 reaction with a fluoride source yields the final product.

Caption: High-level overview of the synthetic pathway to this compound.

Step 1: Activation of the C21-Hydroxyl Group (Tosylation)

The conversion of the C21-hydroxyl into a 21-tosyloxy group is the crucial activation step. Prednisolone is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine.

-

Expert Insight: Pyridine serves a dual purpose: it acts as a solvent and as a base to neutralize the HCl byproduct generated during the reaction. This prevents potential acid-catalyzed side reactions. The reaction is typically run at cool temperatures (0-5°C) to control reactivity and minimize the formation of undesired byproducts. Anhydrous conditions are paramount to prevent hydrolysis of the tosyl chloride.

Step 2: Nucleophilic Displacement with Fluoride

This is the core fluorination step. The intermediate, Prednisolone-21-tosylate, undergoes a nucleophilic substitution reaction with a fluoride salt to yield this compound.[1][2]

-

Choice of Fluoride Source: Potassium fluoride (KF) is a common and cost-effective source. However, its low solubility in organic solvents presents a challenge.

-

Enhancing Fluoride Nucleophilicity: To overcome solubility issues and enhance the nucleophilicity of the fluoride anion, a phase-transfer catalyst or a crown ether is essential.[2] 18-Crown-6 is particularly effective as its cavity size is ideal for chelating the K⁺ ion. This sequestration liberates a "naked," highly reactive fluoride anion in the organic solvent (e.g., acetonitrile), which can efficiently attack the electrophilic C21 carbon.

-

Reaction Conditions: The reaction is typically performed in a polar aprotic solvent like acetonitrile or DMF under reflux to drive the SN2 reaction to completion. Progress is monitored by Thin-Layer Chromatography (TLC) until the starting tosylate is consumed.

Part 2: Purification - Isolating the Target Compound

A robust purification strategy is critical to isolate this compound from unreacted starting materials, reagents, and any potential side products. The process involves an initial aqueous work-up followed by chromatographic purification.

Caption: Stepwise workflow for the purification of this compound.

Aqueous Work-up

Once the reaction is complete, the mixture is cooled and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water. This step removes the water-soluble components, such as excess potassium fluoride and the crown ether. The organic layers are combined, washed with brine to remove residual water, and dried over an anhydrous salt like magnesium sulfate.[3]

Silica Gel Column Chromatography

The primary purification is achieved using silica gel column chromatography.[3]

-

Principle: This technique separates compounds based on their differential polarity. The polar silica gel (stationary phase) interacts more strongly with polar molecules, causing them to move more slowly down the column.

-

Solvent System (Mobile Phase): A gradient elution is typically employed, starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate. This compound is less polar than the unreacted 21-hydroxy starting material but may have similar polarity to other byproducts. The optimal solvent gradient must be determined empirically, often guided by preliminary TLC analysis.

-

Fraction Collection: Eluted fractions are collected and analyzed by TLC to identify those containing the pure product. Pure fractions are then combined and the solvent is evaporated to yield the final product.

Recrystallization (Optional)

For achieving very high purity, a final recrystallization step can be performed. This involves dissolving the compound in a minimal amount of a hot solvent system and allowing it to cool slowly, promoting the formation of a crystalline solid while impurities remain in the mother liquor.

Part 3: Experimental Protocols & Data

The following protocols are representative methodologies for the synthesis and purification of this compound.

Protocol 1: Synthesis of Prednisolone-21-tosylate

-

Suspend Prednisolone (1.0 eq) in anhydrous pyridine under an inert atmosphere (N₂ or Ar).

-

Cool the mixture to 0°C in an ice bath.

-

Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature below 5°C.

-

Stir the reaction mixture at 0-5°C for 4-6 hours.

-

Monitor the reaction by TLC (e.g., 50% Ethyl Acetate in Hexane) until the prednisolone spot is consumed.

-

Upon completion, slowly pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum to yield crude Prednisolone-21-tosylate.

Protocol 2: Synthesis of this compound

-

To a solution of Prednisolone-21-tosylate (1.0 eq) in anhydrous acetonitrile, add spray-dried potassium fluoride (3.0 eq) and 18-Crown-6 (1.1 eq).

-

Heat the mixture to reflux (approx. 82°C) and stir vigorously.

-

Monitor the reaction progress by TLC. The reaction can take 12-24 hours.

-

After completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 3: Purification by Column Chromatography

-

Prepare a silica gel column using a slurry of silica gel in hexane.[3]

-

Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the column.[3]

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 50%).[3]

-

Collect fractions and analyze by TLC, visualizing with a UV lamp and/or a potassium permanganate stain.

-

Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield this compound as a solid.

| Parameter | Condition/Value | Rationale |

| Tosylation Reaction | ||

| Solvent | Anhydrous Pyridine | Acts as solvent and acid scavenger. |

| Temperature | 0-5 °C | Controls reactivity and minimizes side products. |

| Fluorination Reaction | ||

| Fluoride Source | Spray-dried KF | Cost-effective; must be anhydrous. |

| Catalyst | 18-Crown-6 | Sequesters K⁺ to generate a highly nucleophilic "naked" fluoride.[2] |

| Solvent | Anhydrous Acetonitrile | Polar aprotic solvent suitable for SN2 reactions. |

| Temperature | Reflux (~82 °C) | Provides energy to overcome the activation barrier. |

| Purification | ||

| Primary Method | Silica Gel Chromatography | Separates compounds based on polarity.[3] |

| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for effective separation of components with varying polarities. |

Part 4: Analytical Characterization & Quality Control

Confirming the identity and purity of the synthesized this compound is a non-negotiable step. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final compound.[3] A reverse-phase C18 column with a mobile phase such as acetonitrile/water is typically used. The purity is determined by the peak area percentage of the main product.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the product.[3] Techniques like electrospray ionization (ESI) will show a protonated molecular ion [M+H]⁺ corresponding to the calculated mass of this compound (C₂₁H₂₇FO₅).

-

NMR Spectroscopy: Nuclear Magnetic Resonance provides the definitive structural confirmation.

-

¹H NMR: Will show characteristic signals for the steroid backbone. The signal for the C21 protons will appear as a doublet due to coupling with the adjacent fluorine atom (²JH-F).

-

¹⁹F NMR: A single resonance will confirm the presence of the fluorine atom.

-

¹³C NMR: The C21 carbon signal will be split into a doublet due to one-bond coupling with fluorine (¹JC-F) and will be shifted upfield compared to the corresponding alcohol.

-

| Technique | Expected Result for this compound | Purpose |

| HPLC | Single major peak (>98% area) | Purity Assessment |

| MS (ESI+) | [M+H]⁺ at m/z ≈ 383.19 | Molecular Weight Confirmation |

| ¹H NMR | Doublet for C21-H₂ (²JH-F ≈ 47 Hz) | Structural Confirmation (H-F coupling) |

| ¹⁹F NMR | Single resonance | Presence of Fluorine |

| ¹³C NMR | Doublet for C21 (¹JC-F ≈ 170 Hz) | Structural Confirmation (C-F coupling) |

Conclusion

The synthesis of this compound via nucleophilic displacement of a 21-tosylate intermediate is a robust and reliable method. Success hinges on careful control of reaction conditions, particularly the use of anhydrous solvents and an effective fluoride activation system like 18-Crown-6. Rigorous purification by silica gel chromatography, coupled with comprehensive analytical characterization by HPLC, MS, and NMR, is essential to ensure the isolation of a high-purity product suitable for further research and development. This guide provides the foundational knowledge and practical protocols to navigate the synthesis and purification of this potent fluorinated corticosteroid.

References

-

Pomper, M. G., et al. (1991). Fluorine-substituted corticosteroids: synthesis and evaluation as potential receptor-based imaging agents for positron emission tomography of the brain. Journal of Medicinal Chemistry, 34(6), 1757-1767. [Link]

-

Tannhauser, P., Pratt, R. J., & Jensen, E. V. (1956). THE PREPARATION OF 21-FLUOROSTEROIDS. Journal of the American Chemical Society, 78(11), 2658–2659. [Link]

-

Iida, T., et al. (1977). Synthesis of fluorine-18 labeled 21-fluoroprogesterone. Steroids, 30(4), 435-438. [Link]

-

Makin, H. L. J., et al. (2010). General Methods for the Extraction, Purification, and Measurement of Steroids by Chromatography and Mass Spectrometry. ResearchGate. [Link]

-

Ciuffreda, P., et al. (2009). Corticosteroids 21-glucuronides: synthesis and complete characterization by (1)H and (13)C NMR. Steroids, 74(10-11), 870-875. [Link]

-

Wang, Z., et al. (2023). Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry. Molecules, 29(1), 163. [Link]

Sources

The Biological Activity of Fluorinated Glucocorticoids on Immune Cells: A Focus on the Prednisolone Scaffold

An In-Depth Technical Guide:

Abstract

This technical guide provides a comprehensive examination of the biological activity of fluorinated synthetic glucocorticoids, using the 21-Fluoroprednisone scaffold as a central example, on various immune cell populations. We delve into the core molecular mechanisms, the differential effects on key immune cells including T lymphocytes, B lymphocytes, and macrophages, and the significance of fluorination in potentiating anti-inflammatory and immunosuppressive activity. This document further outlines detailed, field-proven experimental protocols for researchers and drug development professionals to rigorously assess the immunomodulatory effects of these compounds. The synthesis of mechanistic insights and practical methodologies aims to equip scientists with the necessary knowledge to advance research in corticosteroid pharmacology.

Introduction: The Rationale for Fluorinated Corticosteroids

Synthetic glucocorticoids are a cornerstone in the treatment of a wide spectrum of inflammatory and autoimmune diseases. Their therapeutic efficacy stems from their potent anti-inflammatory and immunosuppressive properties.[1] Prednisone, a widely used glucocorticoid, is a prodrug that is metabolically converted in the liver to its active form, prednisolone.[2][3] To enhance therapeutic potency and refine pharmacological profiles, medicinal chemists have developed structural analogs, among which fluorinated corticosteroids are prominent.[4]

The introduction of a fluorine atom into the steroid nucleus, for instance at the 6α or 9α position, can significantly increase the compound's glucocorticoid activity and its binding affinity for the glucocorticoid receptor (GR).[5] While specific data for this compound is limited in publicly available literature, its close analog, 6α-Fluoroprednisolone (Fluprednisolone), serves as an excellent model. Fluprednisolone is approximately 2.5 times more potent than prednisolone, illustrating the profound impact of fluorination.[6] This guide will explore the biological activities of such fluorinated prednisolone derivatives on the immune system.

Core Mechanism of Action: Glucocorticoid Receptor Signaling

The biological effects of this compound and other glucocorticoids are primarily mediated by the intracellular glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[7][8] The mechanism can be broadly categorized into genomic and non-genomic pathways.

The Genomic Pathway: Transcriptional Regulation

The classical genomic pathway is responsible for the majority of the anti-inflammatory effects of glucocorticoids.[9]

-

Ligand Binding and Receptor Activation: In its inactive state, the GR resides in the cytoplasm as part of a multi-protein complex, including heat shock proteins (HSPs). Being lipophilic, this compound diffuses across the cell membrane and binds to the GR.

-

Nuclear Translocation: Ligand binding induces a conformational change in the GR, causing it to dissociate from the HSP complex. The activated GR-ligand complex then translocates into the nucleus.[9]

-

Gene Regulation: Once in the nucleus, the GR homodimerizes and modulates gene expression through two primary mechanisms:

-

Transactivation: The GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This interaction upregulates the transcription of anti-inflammatory proteins such as Annexin A1 (lipocortin-1) and Mitogen-Activated Protein Kinase (MAPK) Phosphatase-1 (MKP-1).

-

Transrepression: This is a critical mechanism for immunosuppression. The activated GR does not bind directly to DNA but instead "tethers" to pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[10] This protein-protein interaction prevents these factors from binding to their DNA response elements, thereby repressing the expression of a vast array of pro-inflammatory genes, including cytokines (e.g., IL-1, IL-2, IL-6, TNF-α), chemokines, and adhesion molecules.[11][10]

-

Caption: Workflow for in vitro cytokine suppression assay.

In Vitro Assay: Glucocorticoid Receptor Binding Affinity

Objective: To determine the relative binding affinity (RBA) of this compound for the human glucocorticoid receptor.

Methodology:

-

Receptor Source: Prepare a cytosolic extract from cells expressing the GR (e.g., human A549 lung carcinoma cells or cultured keratinocytes). [12]2. Competitive Binding: In a multi-well plate, incubate the cytosolic extract with a constant, low concentration of a high-affinity radiolabeled glucocorticoid (e.g., [³H]-dexamethasone).

-

Competition: To parallel wells, add increasing concentrations of unlabeled competitor steroids: a reference compound (dexamethasone) and the test compound (this compound).

-

Incubation & Separation: Incubate to allow binding to reach equilibrium. Separate the receptor-bound radioligand from the unbound radioligand using a method like dextran-coated charcoal adsorption.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of radioligand displaced versus the log concentration of the competitor. Calculate the IC₅₀ for each compound and determine the RBA relative to dexamethasone. A higher affinity results in a lower IC₅₀. [13]

In Vivo Model: Zymosan-Induced Peritonitis

Objective: To assess the anti-inflammatory efficacy of this compound in an acute model of inflammation in vivo.

Methodology:

-

Animal Model: Use male BALB/c mice or Wistar rats.

-

Compound Administration: Administer this compound or vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses.

-

Induction of Peritonitis: One hour after drug administration, induce peritonitis by injecting a sterile zymosan A solution (e.g., 1 mg) into the peritoneal cavity. [14]4. Sample Collection: At a defined time point (e.g., 4 hours post-zymosan), euthanize the animals and perform a peritoneal lavage with cold PBS containing EDTA.

-

Cellular Analysis: Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer. Perform a differential cell count on stained cytospin preparations to specifically quantify neutrophil extravasation.

-

Biochemical Analysis: Measure the concentration of inflammatory mediators (e.g., KC, nitrite) in the cell-free lavage fluid via ELISA or other appropriate assays. [14]7. Data Analysis: Compare the cell counts and mediator levels between the vehicle-treated and drug-treated groups to determine the dose-dependent inhibition of the inflammatory response.

Conclusion and Future Directions

Fluorinated prednisolone derivatives, such as this compound, represent a class of highly potent anti-inflammatory and immunosuppressive agents. Their activity is rooted in the classic glucocorticoid mechanism of action: binding to the cytosolic GR and subsequently modulating the transcription of a wide array of genes central to the immune response. This leads to profound inhibitory effects on T cells, B cells, and macrophages, effectively shutting down inflammatory cascades. The addition of fluorine significantly enhances receptor binding affinity and biological potency compared to the parent prednisolone molecule.

The experimental protocols detailed herein provide a robust framework for the preclinical evaluation of these compounds, enabling a thorough characterization of their immunomodulatory profile. Future research should focus on selective GR agonists that aim to separate the desirable transrepression (anti-inflammatory) activities from the transactivation (metabolic side effects) activities, paving the way for safer and more targeted corticosteroid therapies.

References

-

The glucocorticoids prednisone and dexamethasone differentially modulate T cell function in response to anti-PD-1 and anti-CTLA-4 immune checkpoint blockade - PMC. (n.d.). National Institutes of Health.[Link]

-

In vitro dexamethasone suppression of cytokine production assay and plasma total and free cortisol responses to ACTH in healthy volunteers - PubMed Central. (2025). National Institutes of Health.[Link]

-

Delayed Addition of Glucocorticoids Selectively Suppresses Cytokine Production in Stimulated Human Whole Blood - PMC - NIH. (n.d.). National Institutes of Health.[Link]

-

A corticoid-sensitive cytokine release assay for monitoring stress-mediated immune modulation - PMC - PubMed Central. (n.d.). National Institutes of Health.[Link]

-

Effects of in vitro glucocorticoid (GC) treatment on activated T cells... - ResearchGate. (n.d.). ResearchGate.[Link]

-

Fluorine-substituted corticosteroids: synthesis and evaluation as potential receptor-based imaging agents for positron emission tomography of the brain. (1989). PubMed.[Link]

-

Effect of low-dose corticosterone pretreatment on the production of inflammatory mediators in super-low-dose LPS-primed immune cells - PMC - NIH. (2020). National Institutes of Health.[Link]

-

Potencies of different steroids – GPnotebook. (2023). GPnotebook.[Link]

-

Deoxynivalenol and its toxicity - PMC - NIH. (n.d.). National Institutes of Health.[Link]

-

In Vitro–Administered Dexamethasone Suppresses T Cell Function With Reversal by Interleukin-7 in Coronavirus Disease 2019 - PMC - NIH. (2021). National Institutes of Health.[Link]

-

Immunosuppressive effects of Corticosteroids - Dermatology Games. (n.d.). Dermatology Games.[Link]

-

Immunotoxicity mechanism of deoxynivalenol (DON). Four molecular... - ResearchGate. (n.d.). ResearchGate.[Link]

-

Glucocorticoids accelerate anti-T cell receptor-induced T cell growth - University of Bristol. (1995). University of Bristol Research Portal.[Link]

-

Regulatory and Mechanistic Actions of Glucocorticoids on T and Inflammatory Cells. (n.d.). Frontiers in Endocrinology.[Link]

-

Mechanisms of Deoxynivalenol-Induced Gene Expression and Apoptosis - PubMed Central. (n.d.). National Institutes of Health.[Link]

-

Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate - PMC - PubMed Central. (n.d.). National Institutes of Health.[Link]

-

Effect of steroids on [18F]fluorodeoxyglucose uptake in an experimental tumour model. (n.d.). British Journal of Cancer.[Link]

-

Deoxynivalenol affects cell metabolism in vivo and inhibits protein synthesis in IPEC-1 cells. (2023). National Institutes of Health.[Link]

-

Effect of Deoxynivalenol and Other Type B Trichothecenes on the Intestine: A Review - PMC. (2014). National Institutes of Health.[Link]

-

Effects (glucocorticoids): Anti-inflammatory and immunosuppressive effects – GPnotebook. (2018). GPnotebook.[Link]

-

Glucocorticoids: binding affinity and lipophilicity. (n.d.). PubMed.[Link]

-

The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights - PMC - PubMed Central. (n.d.). National Institutes of Health.[Link]

-

Fluprednisolone | C21H27FO5 | CID 5876 - PubChem - NIH. (n.d.). National Institutes of Health.[Link]

-

Kinetics of Electrophilic Fluorination of Steroids and Epimerisation of Fluorosteroids. (2020). PubMed.[Link]

-

Corticosterone effects induced by stress and immunity and inflammation: mechanisms of communication. (n.d.). Frontiers in Immunology.[Link]

-

What type of immune suppression do steroids cause? - Dr.Oracle. (2025). Dr. Oracle.[Link]

-

Examples of biologically-active fluorinated corticosteroid drugs currently on the market. (n.d.). ResearchGate.[Link]

-

The systemic immunosuppressive effects of peripheral corticosteroid injections: A narrative review of the evidence in the context of COVID-19 - PubMed Central. (2021). National Institutes of Health.[Link]

-

Glucocorticoids—All-Rounders Tackling the Versatile Players of the Immune System - PMC. (n.d.). National Institutes of Health.[Link]

-

Fluorinated steroids and their derivatives - United Arab Emirates University. (2016). United Arab Emirates University.[Link]

-

Relative receptor affinity comparisons among inhaled/intranasal corticosteroids: perspectives on clinical relevance - PMC - PubMed Central. (n.d.). National Institutes of Health.[Link]

-

Corticosteroids-Mechanisms of Action in Health and Disease - PMC - PubMed Central. (n.d.). National Institutes of Health.[Link]

-

Table 1: [Glucocorticoid Equivalencies ()]. - Endotext - NCBI Bookshelf - NIH. (n.d.). National Institutes of Health.[Link]

-

The Role of Glucocorticoids in Inflammatory Diseases. (n.d.). MDPI.[Link]

-

21-NO-prednisolone is a novel nitric oxide-releasing derivative of prednisolone with enhanced anti-inflammatory properties. (n.d.). National Institutes of Health.[Link]

-

Relationship between glucocorticoid receptor binding affinity (Table 1)... - ResearchGate. (n.d.). ResearchGate.[Link]

-

Prednisolone vs. prednisone: Differences, similarities, and which is better. (2025). SingleCare.[Link]

-

Prednisone | C21H26O5 | CID 5865 - PubChem. (n.d.). National Institutes of Health.[Link]

-

Binding kinetics of fluticasone propionate to the human glucocorticoid receptor. (n.d.). PubMed.[Link]

-

System among the corticosteroids: specificity and molecular dynamics - PMC - NIH. (n.d.). National Institutes of Health.[Link]

-

Corticosteroid -Glucocorticoid Conversion based on potency. (2017). GlobalRPH.[Link]

-

Comparison of pharmaceutical properties and biological activities of prednisolone, deflazacort, and vamorolone in DMD disease models. (n.d.). OUCI.[Link]

-

Steroid Conversion Calculator. (n.d.). MDCalc.[Link]

Sources

- 1. gpnotebook.com [gpnotebook.com]

- 2. Prednisolone vs. prednisone: Differences, similarities, and which is better [singlecare.com]

- 3. Prednisone | C21H26O5 | CID 5865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 5. Kinetics of Electrophilic Fluorination of Steroids and Epimerisation of Fluorosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluprednisolone | C21H27FO5 | CID 5876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Glucocorticoids—All-Rounders Tackling the Versatile Players of the Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Regulatory and Mechanistic Actions of Glucocorticoids on T and Inflammatory Cells [frontiersin.org]

- 11. Immunosuppressive effects of Corticosteroids | Dermatology Games [dermagames.com]

- 12. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Binding kinetics of fluticasone propionate to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 21-NO-prednisolone is a novel nitric oxide-releasing derivative of prednisolone with enhanced anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 21-Fluoroprednisone for Research Professionals

This guide provides a comprehensive technical overview of the physicochemical properties of 21-Fluoroprednisone, also known as Isoflupredone, a potent synthetic glucocorticoid. Designed for researchers, scientists, and drug development professionals, this document delves into the core characteristics of this compound, offering field-proven insights and detailed experimental protocols to support its application in a research setting.

Introduction: Understanding the Significance of this compound

This compound (Isoflupredone) is a fluorinated corticosteroid belonging to the glucocorticoid class of steroid hormones.[1] Its anti-inflammatory and immunosuppressive properties make it a subject of interest in various therapeutic areas.[1] For researchers, a thorough understanding of its physicochemical properties is paramount for designing robust experiments, developing stable formulations, and ensuring accurate analytical characterization. This guide provides a foundational understanding of these critical parameters.

Core Physicochemical Properties of this compound and its Acetate Ester

The fundamental physicochemical properties of this compound (Isoflupredone) and its commonly used ester, this compound Acetate (Isoflupredone Acetate), are summarized below. These parameters are crucial for predicting the behavior of the compound in various experimental setting.

| Property | This compound (Isoflupredone) | This compound Acetate (Isoflupredone Acetate) |

| Chemical Structure | See Figure 1 | See Figure 2 |

| CAS Number | 338-95-4[1] | 338-98-7[2] |

| Molecular Formula | C₂₁H₂₇FO₅[1] | C₂₃H₂₉FO₆[2] |

| Molecular Weight | 378.43 g/mol [1] | 420.47 g/mol [2] |

| Melting Point | 260-262°C (decomposes)[1] | >230°C (decomposes)[3]; 244-246°C (decomposes)[2] |

| Solubility | DMSO (Slightly), Ethanol (Slightly, Heated, Sonicated), Ethyl Acetate (Slightly)[1] | Partially soluble in water[3]; Slightly soluble in Acetone, DMSO, Methanol, Ethanol[2]. Soluble in DMSO at 12 mg/mL[4] and 60 mg/mL.[5] |

| pKa (Predicted) | 12.10 ± 0.70[1] | 12.05 ± 0.70[2] |

Figure 1: Chemical Structure of this compound (Isoflupredone)

Caption: 2D structure of this compound.

Figure 2: Chemical Structure of this compound Acetate (Isoflupredone Acetate)

Caption: 2D structure of this compound Acetate.

Stability Profile: Considerations for Experimental Design

The stability of a research compound is a critical factor that can significantly impact experimental outcomes. For corticosteroids, degradation can occur through hydrolysis, oxidation, and photolysis. While a detailed stability-indicating study for this compound is not extensively published, general guidelines for handling corticosteroids should be followed. It is recommended to store the compound in well-closed, light-resistant containers.[3] For solutions, especially aqueous-based, the pH should be carefully controlled, as ester hydrolysis is a common degradation pathway for 21-ester derivatives of corticosteroids.

Analytical Methodologies for Characterization and Quantification

Accurate and precise analytical methods are essential for the reliable characterization and quantification of this compound in various matrices. The following sections detail established techniques for its analysis.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the most common and robust method for the analysis of corticosteroids, including this compound. The United States Pharmacopeia (USP) provides a validated method for the assay of Isoflupredone Acetate.[3]

USP HPLC Method for Isoflupredone Acetate: [3]

-

Column: C18, 4.6 mm x 25 cm, 5 µm particle size.

-

Mobile Phase: A gradient mixture of:

-

Solution A: Water, methanol, acetonitrile, and glacial acetic acid (500:350:150:3).

-

Solution B: Acetonitrile, methanol, and water (550:500:3).

-

-

Flow Rate: Approximately 1 mL/min.

-

Detection: UV at 254 nm.

-

Internal Standard: Fluoxymesterone.

Rationale for Method Parameters:

The C18 column provides excellent retention and separation for moderately nonpolar compounds like corticosteroids. The gradient elution with a mixture of aqueous and organic solvents allows for the effective separation of the analyte from potential impurities and degradation products. UV detection at 254 nm is suitable for corticosteroids containing a conjugated ketone chromophore. The use of an internal standard, such as fluoxymesterone, is a hallmark of a robust quantitative method, as it corrects for variations in injection volume and instrument response.

Experimental Workflow for HPLC Analysis:

Caption: A typical workflow for the HPLC analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the identification and quantification of this compound, especially at low concentrations in complex biological matrices.[6]

Expected Mass Fragmentation:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Expected NMR Spectral Features:

-

¹H NMR: The spectrum will show characteristic signals for the steroid backbone, including signals for the methyl groups, olefinic protons, and protons adjacent to hydroxyl and carbonyl groups. The fluorine atom will cause splitting of the signals of nearby protons, providing valuable structural information.

-

¹³C NMR: The spectrum will display distinct signals for each carbon atom in the molecule. The carbon atom directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant.

Mechanism of Action: Glucocorticoid Receptor Binding

As a glucocorticoid, the primary mechanism of action of this compound involves its interaction with the glucocorticoid receptor (GR).[7]

Signaling Pathway:

-

Cellular Entry: Being lipophilic, this compound readily diffuses across the cell membrane.

-

Receptor Binding: In the cytoplasm, it binds to the glucocorticoid receptor, which is part of a multiprotein complex.

-

Conformational Change and Translocation: Ligand binding induces a conformational change in the GR, causing the dissociation of associated proteins and the translocation of the activated receptor-ligand complex into the nucleus.

-

Gene Transcription Modulation: In the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding can either activate or repress gene transcription.

-

Anti-inflammatory and Immunosuppressive Effects: The modulation of gene expression leads to the synthesis of anti-inflammatory proteins and the suppression of pro-inflammatory cytokines, resulting in the therapeutic effects of the glucocorticoid.

Caption: Simplified signaling pathway of this compound via the Glucocorticoid Receptor.

Conclusion

This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound (Isoflupredone) for research applications. By understanding its fundamental characteristics, stability profile, and analytical methodologies, researchers can design more robust experiments and generate reliable data. The provided protocols and insights serve as a valuable resource for scientists and drug development professionals working with this potent glucocorticoid.

References

-

USP Monographs: Isoflupredone Acetate - USP29-NF24. (n.d.). Retrieved from [Link]

-

USP Monographs: Neomycin Sulfate, Isoflupredone Acetate, and Tetracaine Hydrochloride Ointment - USP29-NF24. (n.d.). Retrieved from [Link]

-

Isoflupredone Acetate - USP-NF ABSTRACT. (n.d.). Retrieved from [Link]

-

Characterization of intramuscular Isoflupredone acetate in horses: pharmacokinetics and effects on anti-inflammatory mediators and plasma electrolytes. (2021). BMC Veterinary Research, 17(1), 358. [Link]

-

Isoflupredone Acetate Injectable Suspension - USP-NF ABSTRACT. (n.d.). Retrieved from [Link]

-

Isoflupredone. (n.d.). Racing Medication and Testing Consortium. Retrieved from [Link]

-

A Novel Process For The Synthesis Of Prednisolone Compounds. (n.d.). Quick Company. Retrieved from [Link]

- Method for preparing difluprednate. (n.d.). Google Patents.

-

Characterization of intramuscular Isoflupredone acetate in horses: pharmacokinetics and effects on anti-inflammatory mediators and plasma electrolytes. (2021). ResearchGate. [Link]

-

Characterization of intramuscular Isoflupredone acetate in horses: pharmacokinetics and effects on anti-inflammatory mediators and plasma electrolytes. (2021). PubMed. [Link]

-

PRODUCT INFORMATION FOR PRESCRIBING VETERINARIANS ISOFLUPREDONE ACETATE 2 MG/ML INJECTABLE SOLUTION. (n.d.). VetScripts. Retrieved from [Link]

-

Complete 13C and 1H NMR spectral assignments of two isoflavones from the roots of Dalbergia horrida. (2006). ResearchGate. [Link]

-

Relationship between glucocorticoid receptor binding affinity (Table 1)... (n.d.). ResearchGate. Retrieved from [Link]

-

Isoflupredone Acetate | C23H29FO6 | CID 224246. (n.d.). PubChem. Retrieved from [Link]

-

Glucocorticoids: binding affinity and lipophilicity. (1986). Journal of Pharmaceutical Sciences, 75(10), 973-975. [Link]

Sources

- 1. Isoflupredone | 338-95-4 [chemicalbook.com]

- 2. fzgxjckxxb.com [fzgxjckxxb.com]

- 3. ftp.uspbpep.com [ftp.uspbpep.com]

- 4. pharmacopeia.cn [pharmacopeia.cn]

- 5. researchgate.net [researchgate.net]

- 6. rmtcnet.com [rmtcnet.com]

- 7. Characterization of intramuscular Isoflupredone acetate in horses: pharmacokinetics and effects on anti-inflammatory mediators and plasma electrolytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. new.vetscripts.co.za [new.vetscripts.co.za]

21-Fluoroprednisone solubility in DMSO and culture media

An In-Depth Technical Guide to the Solubility and Handling of 21-Fluoroprednisone and Related Fluorinated Corticosteroids in DMSO and Cell Culture Media

Introduction

Synthetic corticosteroids are indispensable tools in biomedical research, pivotal for investigating inflammatory pathways, immune responses, and cellular differentiation. Among these, fluorinated corticosteroids such as this compound and its isomers offer enhanced potency and receptor specificity. However, the very chemical properties that confer their biological activity—namely their hydrophobicity—present significant challenges for their practical application in aqueous experimental systems like cell culture.

This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals on the solubility and handling of this compound and structurally similar compounds. The name "this compound" can be ambiguous; this document will use the principles derived from well-documented corticosteroids like Isoflupredone (9-Fluoroprednisolone), Prednisone, and Dexamethasone, whose handling protocols are directly applicable.

The core objective is to move beyond simple instructions to a deeper understanding of the causality behind experimental choices. By establishing self-validating protocols, this guide aims to ensure the accuracy, reproducibility, and integrity of experimental outcomes that depend on the reliable delivery of these potent compounds to their biological targets.

Part 1: Physicochemical Properties and Solubility Profile

A compound's behavior in solution is dictated by its molecular structure. Understanding this foundation is the first step toward mastering its application.

Chemical Structure and Properties

Fluorinated corticosteroids are derivatives of endogenous hormones, modified to enhance their glucocorticoid activity. The addition of fluorine atoms increases potency and metabolic stability. The structure of Isoflupredone (9-Fluoroprednisolone), a close analog, illustrates the characteristic steroid backbone that defines this class of molecules.

Caption: Chemical structure of Isoflupredone.

These molecules are largely nonpolar, contributing to their poor solubility in water. Key physicochemical properties for Isoflupredone, a representative compound, are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₇FO₅ | [1] |

| Molecular Weight | 378.4 g/mol | [1] |

| Appearance | Crystalline solid | [2] |

| General Solubility | Poorly water-soluble | [3] |

The Rationale of Solvent Selection: DMSO as the Gold Standard

The principle of "like dissolves like" is central here. The hydrophobic nature of corticosteroids necessitates the use of a solvent that can effectively overcome the crystal lattice energy of the solid compound.

Dimethyl Sulfoxide (DMSO) is a highly polar, aprotic organic solvent capable of dissolving a wide range of nonpolar and polar compounds.[4] Its utility in this context is threefold:

-

Superior Solubilizing Power: It can dissolve corticosteroids at high concentrations, creating a practical stock solution.

-

Miscibility with Water: DMSO is miscible in all proportions with water and cell culture media, facilitating the preparation of dilute working solutions.[4]

-

Established Use in Cell Culture: The biological effects of DMSO are well-characterized. At concentrations ≤ 0.1%, its toxicity to most cell lines is negligible, making it a safe vehicle for compound delivery.[5]

Quantitative Solubility Data

While precise data for "this compound" is not widely published, data from structurally related corticosteroids provide a reliable benchmark.

| Compound | Solvent | Solubility | Source |

| Prednisone | DMSO | ~30 mg/mL | [2] |

| Dexamethasone | DMSO | ≤ 75 mM | [6] |

| Fluticasone Furoate | DMSO | ~15 mg/mL | [7] |

| Prednisone | 1:10 DMSO:PBS (pH 7.2) | ~0.1 mg/mL | [2] |

This data consistently shows high solubility in pure DMSO and a dramatic drop in solubility upon dilution into aqueous buffers, underscoring the critical need for a carefully planned solubilization strategy.

Part 2: Preparing High-Concentration Stock Solutions - A Validated Protocol

The cornerstone of reliable experimentation is a stable, accurately concentrated stock solution. This protocol is designed to be a self-validating system, minimizing error and ensuring consistency.

The Causality Behind a DMSO Stock

Directly weighing microgram or milligram quantities of a compound for each experiment is prone to significant error and is impractical given the poor aqueous solubility.[8] A high-concentration stock solution in DMSO allows for:

-

Accurate Dosing: Serial dilution from a concentrated stock is far more precise than weighing small amounts of powder.

-

Overcoming Solubility Limits: It creates a reservoir from which a tiny volume can be diluted into a large volume of media, keeping the final compound concentration below its solubility limit in the aqueous environment.

-

Minimizing Solvent Effects: It ensures the final DMSO concentration in the culture remains at a non-toxic level (e.g., a 1:1000 dilution of a DMSO stock results in a 0.1% final DMSO concentration).[5]

Caption: Workflow for preparing the final working solution.

Step-by-Step Protocol: Preparing a 10 µM Working Solution

Protocol:

-

Thaw Stock: Remove one aliquot of the 10 mM DMSO stock solution from the freezer and allow it to thaw completely at room temperature.

-

Calculate Dilution: To prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required. (10,000 µM / 10 µM = 1000)

-

Prepare Medium: Have the required volume of complete cell culture medium ready in a sterile tube.

-

Dilute: While gently vortexing or swirling the tube of culture medium, add the calculated volume of the DMSO stock. For a 1:1000 dilution, add 1 µL of stock to every 999 µL of medium (or 10 µL to 9.99 mL). This rapid mixing is crucial to prevent localized high concentrations and subsequent precipitation.

-

Visual Confirmation: Inspect the final working solution to ensure it is clear and free of any precipitate.

-

Prepare Vehicle Control (Self-Validation): This step is non-negotiable for scientific integrity. Prepare a separate solution containing the exact same volume of culture medium and add the same volume of pure DMSO used for the drug solution (e.g., 10 µL of DMSO in 9.99 mL of medium). This control isolates the effect of the compound from any potential effects of the solvent.

-

Use Immediately: Aqueous working solutions of corticosteroids are not stable and should be prepared fresh for each experiment and used promptly. [2][9]Do not store diluted aqueous solutions.

Authoritative Grounding and Best Practices

-

Final DMSO Concentration: Always ensure the final DMSO concentration remains at or below 0.1% (v/v) to avoid solvent-induced cytotoxicity, which could confound experimental results. [5][6]* Impact of Serum: Steroid hormones can bind to proteins. In serum-containing media, albumin and other proteins can bind to the corticosteroid, potentially reducing its free, bioavailable concentration. Conversely, these proteins can also help prevent the steroid from adsorbing to plastic labware. [10]Be aware of this variable, especially when comparing results between serum-free and serum-containing conditions.

-

Adsorption to Plastics: Steroids are known to adsorb to the surface of plastic vessels like microcentrifuge tubes and cell culture plates. [10]This can reduce the actual concentration of the compound in the medium. While difficult to eliminate, being consistent with incubation times and materials can help mitigate variability.

Conclusion

The successful use of this compound and related corticosteroids in research hinges on a methodical and informed approach to their solubilization and handling. By understanding their inherent hydrophobicity and employing DMSO as a solubilizing agent within a validated framework, researchers can ensure reliable compound delivery. The protocols and principles outlined in this guide—from the creation of stable, high-concentration DMSO stocks to the preparation of fresh, precipitate-free working solutions and the mandatory use of vehicle controls—form a self-validating system that is fundamental to achieving reproducible and scientifically sound results.

References

-

ResearchGate Discussion on Hydrocortisone Dilution. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Hagen, T. A., & Flynn, G. L. (1983). Solubility of hydrocortisone in organic and aqueous media: evidence for regular solution behavior in apolar solvents. Journal of Pharmaceutical Sciences, 72(4), 409–414. [Link]

-

Gore, A. C., et al. (2019). Structure-dependent retention of steroid hormones by common laboratory materials. Journal of the Endocrine Society, 4(1), bvz023. [Link]

-

Ippolito, D., et al. (2023). Solubility of Cortisone and Hydrocortisone in Supercritical Carbon Dioxide and Ethanol. Journal of Chemical & Engineering Data, 68(3), 568–577. [Link]

-

Preparing Stock Solutions. (n.d.). PhytoTech Labs. Retrieved January 12, 2026, from [Link]

-

PubChem Compound Summary for CID 127516, Isoflupredone. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

PubChem Compound Summary for CID 5876, Fluprednisolone. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Cell culture media impact on drug product solution stability. (2016). Biotechnology Progress, 32(4), 998-1008. [Link]

-

PubChem Compound Summary for CID 5311101, Fluticasone. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

PubChem Compound Summary for CID 9854489, Fluticasone furoate. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

PubChem Compound Summary for CID 5217859, Fluorohydrocortisone. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Performance Of A Customizable DMSO-Free Cryopreservation Media Formulation. (n.d.). Nucleus Biologics. Retrieved January 12, 2026, from [Link]

-

DMSO Product Information. (n.d.). gChem Global. Retrieved January 12, 2026, from [Link]

-

ResearchGate Discussion on Dexamethasone and Methylprednisolone Stability. (2017, September 12). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

- 1. Isoflupredone | C21H27FO5 | CID 127516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. gchemglobal.com [gchemglobal.com]

- 5. researchgate.net [researchgate.net]

- 6. cdn.stemcell.com [cdn.stemcell.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. phytotechlab.com [phytotechlab.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Structure-dependent retention of steroid hormones by common laboratory materials - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Laboratory Stability of 21-Fluoroprednisone

This guide provides a comprehensive technical framework for assessing the stability of 21-Fluoroprednisone, a synthetic fluorinated corticosteroid, under various laboratory conditions. Designed for researchers, scientists, and drug development professionals, this document outlines the critical considerations and detailed methodologies for establishing a robust stability profile. By integrating principles of chemical kinetics, analytical chemistry, and regulatory guidelines, this guide serves as a self-validating system for ensuring the scientific integrity of stability studies.

Introduction: The Significance of 21-Fluorination and Stability Testing

This compound is a prednisolone analogue characterized by the substitution of the C21 hydroxyl group with a fluorine atom. This structural modification is anticipated to significantly influence the molecule's physicochemical properties, including its lipophilicity, receptor binding affinity, and, critically, its chemical stability. The carbon-fluorine bond is exceptionally strong, which may confer enhanced resistance to certain degradation pathways that typically affect the 21-hydroxycorticosteroid side chain.[1][2]

Stability testing is a cornerstone of pharmaceutical development, providing essential data on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, light, and pH.[3][4] For a novel molecule like this compound, a thorough understanding of its stability is paramount for defining appropriate storage conditions, re-test periods, and ensuring the safety and efficacy of potential therapeutic formulations.

This guide will detail a systematic approach to evaluating the intrinsic stability of this compound through forced degradation studies and the development of a stability-indicating analytical method.

Experimental Design for a Comprehensive Stability Study

A robust stability study for this compound necessitates a multi-faceted approach, beginning with forced degradation to intentionally degrade the molecule and identify potential degradation products. This is followed by long-term and accelerated stability studies under various storage conditions.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a drug substance to identify likely degradation products and establish degradation pathways.[5] These studies are crucial for developing and validating a stability-indicating analytical method. The following stress conditions are recommended for this compound, based on International Council for Harmonisation (ICH) guidelines and the known chemistry of corticosteroids:[4][6]

-

Acidic Hydrolysis: Treatment with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: Exposure to a dilute base (e.g., 0.1 N NaOH) at room temperature and an elevated temperature (e.g., 60°C).

-

Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Exposure of the solid drug substance to dry heat (e.g., 80°C).

-

Photostability: Exposure of the solid drug substance and a solution to a combination of visible and UV light, as per ICH Q1B guidelines.[4]

It is imperative to monitor the extent of degradation, aiming for 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.

Long-Term and Accelerated Stability Studies

Following the identification of potential degradants, formal stability studies should be initiated on at least three primary batches of this compound.[4] The storage conditions should be selected based on the intended climatic zones for the final product, as outlined in ICH Q1A(R2) guidelines.[7]

| Study Type | Storage Condition | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 0, 3, 6, 9, 12 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months |

Table 1: Recommended Storage Conditions and Testing Frequency for this compound Stability Studies.

Analytical Methodology: A Stability-Indicating HPLC-DAD/UV-MS Approach

A validated stability-indicating analytical method is essential to separate and quantify the parent drug from its degradation products and any potential impurities. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with photodiode array (PDA) or UV detection is the standard approach for corticosteroid analysis.[4][8][9] Coupling the HPLC system to a mass spectrometer (MS) is invaluable for the identification of unknown degradation products.

Proposed HPLC Method Parameters

-

Column: A C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve optimal separation of polar and non-polar compounds.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: PDA/UV detection at a wavelength that provides good sensitivity for this compound and its chromophoric degradants (e.g., 240-254 nm).

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is generally suitable for corticosteroids and can provide molecular weight and fragmentation data for structural elucidation.

Method Validation

The developed analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. Validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including impurities, degradants, and matrix components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

-

Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Anticipated Degradation Pathways of this compound

While specific degradation data for this compound is not available, we can hypothesize potential degradation pathways based on the known instability of prednisolone and other corticosteroids, considering the influence of the 21-fluoro substituent.

The dihydroxyacetone side chain at C17 is a known hotspot for corticosteroid degradation.[10] However, the replacement of the C21-hydroxyl group with a highly electronegative and strongly bonded fluorine atom is expected to alter these pathways.

-

Hydrolysis: The C21-F bond is significantly more resistant to hydrolysis than a C21-ester or even a C21-hydroxyl group. Therefore, direct cleavage at this position is less likely. However, hydrolysis of other ester groups, if present in a prodrug formulation, would still be a primary degradation route.

-

Oxidation: The C20-keto group can be susceptible to oxidation. The strong electron-withdrawing effect of the adjacent fluorine atom may influence the reactivity of the C20-carbonyl.

-

Rearrangement: The Mattox rearrangement, a common degradation pathway for 21-hydroxycorticosteroids involving the formation of a C17-aldehyde, is unlikely to occur in this compound due to the absence of the C21-hydroxyl group.

-

Epimerization: Changes in pH could potentially lead to epimerization at chiral centers.

-

Photodegradation: The conjugated diene system in the A-ring of prednisolone is a chromophore that can absorb UV light, potentially leading to photolytic degradation.[11]

Caption: Workflow for Forced Degradation and Analysis of this compound.

Data Presentation and Interpretation

All quantitative data from the stability studies should be summarized in clearly structured tables for easy comparison and trend analysis. The results should be evaluated to determine the shelf-life and appropriate storage conditions for this compound.

| Stress Condition | % Degradation of this compound | Number of Degradation Products | Major Degradation Products (RT) |

| 0.1 N HCl, 60°C, 24h | e.g., 12.5% | e.g., 2 | e.g., DP1 (8.2 min), DP2 (10.5 min) |

| 0.1 N NaOH, RT, 24h | e.g., 8.2% | e.g., 1 | e.g., DP3 (9.1 min) |

| 3% H₂O₂, RT, 24h | e.g., 15.8% | e.g., 3 | e.g., DP4 (7.5 min), DP5 (11.2 min) |

| Dry Heat, 80°C, 48h | e.g., 5.1% | e.g., 1 | e.g., DP1 (8.2 min) |

| Photostability (ICH Q1B) | e.g., 18.3% | e.g., 2 | e.g., DP6 (13.4 min) |

Table 2: Example Summary of Forced Degradation Results for this compound.

Caption: Potential Degradation Pathways of this compound.

Conclusion and Recommendations

This technical guide provides a comprehensive and scientifically rigorous framework for evaluating the stability of this compound. The introduction of a fluorine atom at the 21-position presents unique chemical properties that necessitate a tailored stability program. By following the outlined forced degradation studies, developing and validating a stability-indicating HPLC method, and conducting long-term and accelerated stability studies, researchers can establish a thorough understanding of the molecule's degradation profile. This knowledge is fundamental for ensuring the quality, safety, and efficacy of this compound throughout its lifecycle and for making informed decisions during the drug development process. Given the stability of the C-F bond, it is hypothesized that this compound will exhibit greater stability concerning the dihydroxyacetone side chain compared to its non-fluorinated parent compound, prednisolone. However, susceptibility to oxidation and photolysis remains a key area for investigation.

References

-

Hotha, K., Ramamoorthy, S. and Patel, H. (2020) Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. American Journal of Analytical Chemistry, 11, 147-171. [Link]

-

Sversut, R. A., do Amaral, M. S., Baroni, A. C. M., Rodrigues, P. O., Rosa, A. M., Gerlin, M. C. G., Singh, A. K., & Kassab, N. M. (2014). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. Anal. Methods, 6(7), 2125–2133. [Link]

-

European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

Dong, M. W. (2007). A stability-indicating reversed-phase high performance liquid chromatography method for simultaneous assay of two corticosteroids and estimation of their related compounds in a pharmaceutical injectable formulation. Journal of Chromatography A, 1156(1-2), 226-235. [Link]

-

ICH. (n.d.). ICH HARMONISED TRIPARTITE GUIDELINE STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

-

He, K., et al. (2012). Metabolic Pathways of Inhaled Glucocorticoids by the CYP3A Enzymes. Drug Metabolism and Disposition, 40(9), 1797-1806. [Link]

-

Gunjal, H. G., & Byahatti, V. V. (2020). Stability-indicating HPLC-DAD assay for simultaneous quantification of hydrocortisone 21 acetate, dexamethasone, and fluocinolone acetonide in cosmetics. Journal of the Iranian Chemical Society, 18(1), 962-973. [Link]

-

AMS Biotechnology (Europe) Ltd. (2023). ICH Guidelines: Drug Stability Testing Essentials. [Link]

-

Bresson, D., et al. (2002). Stability of fludrocortisone acetate solutions prepared from tablets and powder. International Journal of Pharmaceutics, 243(1-2), 163-169. [Link]

-

Brandin, T., et al. (2022). Stability Studies of Fludrocortisone Acetate Capsules and Fludrocortisone Acetate Titrated Powders (Powder Triturates). International Journal of Pharmaceutical Compounding, 26(2), 154-160. [Link]

-

Hong, R. (2024, January 30). Synthesis of Dexamethasone and Related Fluorinated Corticosteroid Prodrugs [Video]. YouTube. [Link]

-

Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied microbiology and biotechnology, 100(6), 2617–2627. [Link]

-

Dekker, D., & Buijs, D. (1980). Stability of corticosteroids under anaerobic conditions. C6 and C9 fluorine-containing corticosteroids. International Journal of Pharmaceutics, 5(3), 195-206. [Link]

-

Bajaj, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 3(9), 128-135. [Link]

-

Ido, T., et al. (1977). Synthesis of fluorine-18 labeled 21-fluoroprogesterone. Steroids, 30(4), 435-438. [Link]

- U.S. Patent No. 7,718,793 B2. (2010). Method for the preparation of 6-α fluoro corticosteroids.

-

Marković, B., et al. (n.d.). Scheme 1. Synthesis of fluocinolone acetonide 21-(2-phenoxypropionate). [Image]. ResearchGate. [Link]

-

ACS Publications. (n.d.). Journal of Medicinal Chemistry. [Link]

-

Iida, M., et al. (1989). Determination of 21-hydroxycorticosteroids in Human Urine by High-Performance Liquid Chromatography With Fluorescence Detection. Chemical & Pharmaceutical Bulletin, 37(11), 3022-3025. [Link]

-

Jung, M. J., et al. (1998). Synthesis and in Vitro Properties of Prednisolone 21-sulfate Sodium as a Colon-Specific Prodrug of Prednisolone. Pharmaceutical Research, 15(3), 463–468. [Link]

-

Murphy, C. D. (2017). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. UCD Research Repository. [Link]

-

PubChem. (n.d.). Fluprednisolone. [Link]

-

PubChem. (n.d.). Fluocinolone. [Link]

-

Liu, C., et al. (2018). Prednisolone degradation by UV/chlorine process: Influence factors, transformation products and mechanism. Chemosphere, 211, 883-891. [Link]

Sources

- 1. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications [researchrepository.ucd.ie]

- 3. The metabolism of 9 alpha-fluorinated steroids in the human kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. A stability-indicating reversed-phase high performance liquid chromatography method for simultaneous assay of two corticosteroids and estimation of their related compounds in a pharmaceutical injectable formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Prednisone-21-aldehyde | C21H24O5 | CID 57369834 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 21-Fluoroprednisone Glucocorticoid Receptor Binding Affinity

Abstract

This technical guide provides a comprehensive framework for understanding and quantifying the binding affinity of 21-Fluoroprednisone for the glucocorticoid receptor (GR). Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of receptor-ligand interactions, offers detailed, field-proven experimental protocols, and contextualizes the significance of binding affinity data. By integrating rigorous scientific principles with practical application, this guide serves as an essential resource for the preclinical assessment of synthetic corticosteroids.

Introduction: The Significance of Glucocorticoid Receptor Binding Affinity

Glucocorticoids are a cornerstone of anti-inflammatory and immunosuppressive therapies.[1] Their physiological and pharmacological effects are primarily mediated through binding to the intracellular glucocorticoid receptor (GR), a ligand-dependent transcription factor.[2] Upon binding, the GR translocates to the nucleus, where it modulates the expression of target genes, leading to the desired therapeutic outcomes.[3][4]

The affinity with which a ligand binds to the GR is a critical determinant of its potency.[5] A higher binding affinity generally correlates with a greater biological response at a lower concentration.[6][7] this compound, a synthetic corticosteroid, is structurally analogous to endogenous glucocorticoids but with modifications designed to enhance its therapeutic properties. The introduction of a fluorine atom at the 21-position can significantly alter the molecule's interaction with the GR.[8] Therefore, a precise and reproducible quantification of its GR binding affinity is paramount for its development and clinical application.

This guide will provide the necessary theoretical and practical knowledge to perform these critical assessments.

Theoretical Framework: Principles of Receptor-Ligand Binding

The interaction between a ligand, such as this compound, and its receptor is a dynamic process governed by the principles of kinetics and thermodynamics. The key parameters that describe this interaction are:

-

Affinity (Kd): The dissociation constant (Kd) is a measure of the affinity between a ligand and a receptor. It is the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.

-

Inhibitory Constant (Ki): In competitive binding assays, the inhibitory constant (Ki) represents the affinity of an unlabeled test compound (e.g., this compound) for the receptor. It is the concentration of the competing ligand that will bind to 50% of the receptors if no radiolabeled ligand is present.[9][10]

-

Half-Maximal Inhibitory Concentration (IC50): This is the concentration of an unlabeled drug that is required to displace 50% of the specifically bound radiolabeled ligand.[9][11] The IC50 value is experimentally determined and can be converted to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[10][12]

Understanding these parameters is crucial for the correct design and interpretation of binding assays.

Experimental Protocol: Determination of GR Binding Affinity via Competitive Radioligand Binding Assay

The competitive radioligand binding assay is considered the gold standard for determining the binding affinity of unlabeled compounds.[13][14] This protocol outlines a robust and self-validating method for quantifying the GR binding affinity of this compound.

Materials and Reagents

-

Receptor Source: Human glucocorticoid receptor (full-length, recombinant, or from cell lysates, e.g., HEK293 cells overexpressing hGR).[15]

-

Radioligand: [3H]-Dexamethasone, a high-affinity GR agonist.[15]

-

Test Compound: this compound.

-

Reference Compound: Unlabeled Dexamethasone.

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing a protein carrier like bovine serum albumin (BSA) to minimize non-specific binding.[15]

-

Wash Buffer: Cold PBS.

-

Scintillation Cocktail: For detection of radioactivity.

-

96-well Filter Plates: With glass fiber filters to separate bound from free radioligand.

-

Scintillation Counter.

Step-by-Step Methodology

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound and unlabeled Dexamethasone in assay buffer. The concentration range should span several orders of magnitude around the expected Ki.

-

Prepare a working solution of [3H]-Dexamethasone in assay buffer at a concentration close to its Kd for the GR.

-

-

Assay Setup:

-

To each well of the 96-well filter plate, add:

-

Receptor preparation.

-

[3H]-Dexamethasone solution.

-

Either assay buffer (for total binding), a saturating concentration of unlabeled Dexamethasone (for non-specific binding), or the test compound (this compound) at various concentrations.

-

-

-

Incubation:

-

Separation of Bound and Free Ligand:

-

After incubation, rapidly filter the contents of each well through the filter plate using a vacuum manifold. This traps the receptor-bound radioligand on the filter.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection:

-

Allow the filters to dry completely.

-

Add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Experimental Workflow Diagram

Caption: Data Analysis Pipeline for Ki Determination.

Comparative Binding Affinity Data

To provide context, the binding affinity of this compound should be compared with other well-characterized glucocorticoids. The following table presents typical relative receptor affinity (RRA) values, with Dexamethasone often used as a reference standard (RRA = 100). [16]

| Compound | Relative Receptor Affinity (RRA) |

|---|---|

| Dexamethasone | 100 [16] |

| Prednisolone | ~1.5 nM (Ki) [17] |

| Fluticasone Propionate | 1775 [16] |

| Mometasone Furoate | 2244 [16] |

| Budesonide | 855 [16]|

Note: Absolute values (Ki, Kd) can vary between laboratories due to different experimental conditions. [11]Relative affinities provide a more consistent basis for comparison.

The Glucocorticoid Receptor Signaling Pathway

The binding of this compound to the GR initiates a cascade of molecular events that ultimately leads to its therapeutic effects.

Caption: Glucocorticoid Receptor Signaling Pathway.

Upon entering the cell, this compound binds to the GR, which is located in the cytoplasm in a complex with heat shock proteins (Hsp). [1][3]This binding induces a conformational change, causing the dissociation of the Hsp complex. The activated GR-ligand complex then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs). This interaction can either activate or repress the transcription of target genes, leading to the synthesis of anti-inflammatory proteins and the suppression of pro-inflammatory mediators. [1][2][4]

Conclusion and Future Directions

The determination of glucocorticoid receptor binding affinity is a fundamental step in the characterization of novel corticosteroids like this compound. The methodologies outlined in this guide provide a robust framework for obtaining accurate and reproducible data. A high binding affinity is a strong indicator of potential therapeutic potency.